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Compound of Interest

Compound Name: YM 60828

CAS No.: 179755-65-8

Cat. No.: B123626

Get Quote

Introduction: YM 60828 as a Precision Tool
YM 60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-

naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a highly potent, selective, and

competitive inhibitor of Factor Xa (FXa).[1] Unlike broad-spectrum protease inhibitors (e.g.,

PMSF) that indiscriminately block serine proteases, YM 60828 offers surgical precision,

inhibiting FXa with a

of 1.3 nM while exhibiting negligible activity against thrombin (

) and trypsin.[1]

In cell culture systems, YM 60828 is utilized not merely as a preservative, but as a mechanistic

probe to dissect the signaling pathways of Protease-Activated Receptors (PARs) and to

decouple the effects of Factor Xa from Thrombin in coagulation-dependent inflammation and

proliferation.
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PAR Signaling Dissection: Distinguishing FXa-mediated PAR-1/PAR-2 activation from

Thrombin-mediated signaling in endothelial and smooth muscle cells.[1]

Anticoagulant in Primary Culture: Preventing micro-clot formation in primary PBMC or

endothelial cultures without compromising cell viability.[1]

Viral Entry Studies: Investigating viral envelope cleavage dependent on host Factor Xa.[1]

Mechanism of Action
YM 60828 binds reversibly to the active site of Factor Xa. By blocking this site, it prevents the

conversion of Prothrombin to Thrombin and inhibits the direct proteolytic cleavage of PARs on

the cell surface.

Signaling Pathway Diagram
The following diagram illustrates the specific intervention point of YM 60828 within the

coagulation and PAR signaling cascades.
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Figure 1: YM 60828 selectively targets Factor Xa, blocking both the coagulation cascade

(Prothrombin conversion) and direct FXa-mediated PAR activation.[1]
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Property Detail

Molecular Weight ~591.5 g/mol (Dihydrochloride salt)

Solubility
Soluble in DMSO (>10 mM); Soluble in Water

(lower stability)

Selectivity (

)

Factor Xa: 1.3 nM | Thrombin: >100,000 nM |

Trypsin: >300 nM

Storage
Powder: -20°C (2 years) | Solution: -80°C (6

months)

Stock Solution Preparation (10 mM)
Rationale: A 10 mM stock in DMSO allows for high-dilution factors (1:1000 or greater),

minimizing DMSO cytotoxicity in cell culture (<0.1% final concentration).[1]

Weighing: Accurately weigh 5.92 mg of YM 60828 dihydrochloride.

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C

for 5 minutes.

Sterilization: DMSO is bacteriostatic, but for sensitive primary cultures, filter through a 0.2

µm PTFE (chemically resistant) syringe filter.[1]

Aliquot: Dispense into 20-50 µL aliquots in amber microtubes to prevent light degradation

and freeze-thaw cycles.

Storage: Store at -20°C or -80°C.

Protocol: Modulating PAR Signaling in Endothelial
Cells
Objective: To determine if an inflammatory response (e.g., IL-6 secretion or p-ERK activation) is

driven by Factor Xa or Thrombin.[1]
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Experimental Design
Cell Type: HUVEC (Human Umbilical Vein Endothelial Cells) or EA.hy926.[1]

Controls:

Vehicle Control: DMSO (0.1%).[1]

Negative Control:[1] Serum-free media.[1]

Positive Control:[1] Recombinant Factor Xa (10-50 nM).[1]

Step-by-Step Methodology
Phase 1: Cell Preparation[1][2]

Seeding: Seed cells in 6-well plates at a density of

cells/well.

Growth: Culture in complete growth media (e.g., EGM-2) until 80-90% confluency.[1]

Starvation (Critical): Aspirate growth media. Wash cells 2x with warm PBS.[1] Add Serum-

Free Media (SFM) containing 0.1% BSA.[1] Incubate for 12-16 hours (overnight).

Why? Serum contains zymogens (Factor X) and active proteases that will mask the effect

of the inhibitor. Starvation resets the signaling baseline.

Phase 2: Pre-treatment with YM 60828
Dilution: Prepare working solutions in warm SFM.

Low Dose:[1] 10 nM (approx.[1] 10x

).

Medium Dose: 100 nM.[1]

High Dose: 1 µM (ensures complete blockade in protein-rich environments).[1]
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Application: Aspirate starvation media. Add 2 mL of SFM containing YM 60828 (or DMSO

vehicle) to respective wells.

Incubation: Incubate at 37°C for 30-60 minutes.

Why? This allows the inhibitor to equilibrate and bind any trace autocrine FXa present

before the challenge.

Phase 3: Stimulation and Readout
Challenge: Add the agonist directly to the media containing the inhibitor.

Agonist A: Purified Factor Xa (10 nM final).[1]

Agonist B: Thrombin (1 U/mL) - YM 60828 should NOT inhibit this.[1]

Agonist C: 10% Fetal Bovine Serum (Source of FXa/Thrombin).[1]

Timepoints:

Phosphorylation (e.g., ERK/Akt):[1] Lyse cells after 5-15 minutes.[1]

Cytokine Release (e.g., IL-6, IL-8):[1] Collect supernatant after 6-24 hours.[1]

Analysis: Proceed with Western Blot or ELISA.[1]

Experimental Workflow Diagram
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Figure 2: Sequential workflow for evaluating FXa-dependent signaling. Serum starvation is the

critical control step.
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Issue Possible Cause Solution

Precipitation in Media
High concentration or cold

media.[1]

Dilute DMSO stock into warm

(37°C) media while vortexing.

Do not exceed 10 µM in

aqueous solution.[1]

No Inhibition Observed Serum competition.[1]

Serum proteins

(Albumin/Alpha-globulins) can

bind the drug.[1] Increase

concentration to 1-5 µM if

using >10% serum.[1]

Cell Toxicity
DMSO concentration too high.

[1]

Ensure final DMSO is <0.1%.

[1][3] Include a "Vehicle Only"

control to normalize data.

Inhibition of Thrombin Off-target effects.[1]

YM 60828 is selective, but at

>100 µM it may lose specificity.

[1] Keep doses below 10 µM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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